tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
CAS No.:
Cat. No.: VC13820215
Molecular Formula: C14H18BrNO2
Molecular Weight: 312.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BrNO2 |
|---|---|
| Molecular Weight | 312.20 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) |
| Standard InChI Key | ATYDSIJHMSGNKM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereoisomerism
The compound exists as a racemic mixture unless synthesized under stereocontrolled conditions. Key stereoisomers include:
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(1S,2S)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS 1228092-37-2)
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(1S,2R)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS 907196-11-6)
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(1R,2R)-tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (PubChem CID 124567051)
The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions. The Boc group serves as a transient amine protector, enabling selective functionalization in multi-step syntheses .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 312.20 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
Synthesis and Preparation
Laboratory-Scale Synthesis
While explicit protocols for this compound are scarce, analogous carbamates are synthesized via:
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Amine Protection: Reaction of 2-(4-bromophenyl)cyclopropanamine with di-tert-butyl dicarbonate () in the presence of a base (e.g., ).
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Cyclopropanation: Transition metal-catalyzed cyclopropanation of allylic precursors with bromophenyl substituents.
Industrial Production
Chengdu Feibai Pharmaceutical Co. (China) lists this compound as a catalog item, suggesting scalability via continuous-flow reactors or batch processes . Challenges include optimizing stereoselectivity and minimizing byproducts during cyclopropane formation.
Chemical Reactivity and Stability
Key Reactions
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Boc Deprotection: Acidic conditions (e.g., HCl in dioxane) cleave the carbamate to yield the free amine .
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Suzuki-Miyaura Coupling: The bromophenyl group participates in palladium-catalyzed cross-coupling with boronic acids.
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Ring-Opening: Strain-driven reactions with nucleophiles (e.g., amines, thiols) at the cyclopropane C-C bond .
Stability Profile
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for bioactive molecules:
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Kinase Inhibitors: Cyclopropane moieties improve binding affinity to ATP pockets .
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Neuroactive Agents: Boc-protected amines are intermediates in GABA analog synthesis.
Material Science
Incorporated into polymers, the bromophenyl group enables post-polymerization functionalization (e.g., click chemistry) . Cyclopropane rings enhance thermal stability in epoxy resins .
Table 2: Application Case Studies
| Application | Role of Compound | Reference |
|---|---|---|
| Drug Discovery | Intermediate for kinase inhibitors | |
| Polymer Modification | Crosslinking agent | |
| Catalysis | Ligand precursor for Pd complexes |
Research Findings and Biological Activity
Anticancer Screening
In vitro studies on analogs show moderate activity against breast cancer (MCF-7, IC ≈ 15 µM) and leukemia (K562, IC ≈ 22 µM) . The bromine atom enhances cytotoxicity via DNA intercalation.
Antimicrobial Properties
Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption .
Future Directions
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Stereoselective Synthesis: Developing enantioselective cyclopropanation methods.
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Targeted Drug Delivery: Conjugating the bromophenyl group to nanoparticle carriers.
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Green Chemistry: Solvent-free synthesis using mechanochemical approaches.
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